N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-13-6-9-15(17(10-13)27-2)21-18(23)16-11-28-19(22-16)20-12-4-7-14(8-5-12)29(3,24)25/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGSDNFKISATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives. The process includes:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Substitution Reactions : Introducing the 2,4-dimethoxyphenyl and 4-methylsulfonyl phenyl groups through nucleophilic substitution.
- Carboxamide Formation : Converting the thiazole to its carboxamide form via acylation reactions.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Inhibition of COX-2 : In vitro studies have shown that these compounds can inhibit COX-2 with IC50 values ranging from 0.84 to 1.39 μM, demonstrating their potential as anti-inflammatory agents .
Anticancer Properties
The thiazole moiety has been recognized for its anticancer properties, with several derivatives showing cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A-431 | 1.61 | Induction of apoptosis |
| 2 | HT29 | 1.98 | Inhibition of cell proliferation |
| 3 | Jurkat | <1 | Bcl-2 inhibition |
Studies have demonstrated that the presence of specific substituents on the phenyl rings enhances the cytotoxic activity against cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- COX Inhibition : By inhibiting COX-2, the compound reduces prostaglandin E2 (PGE2) levels, leading to decreased inflammation.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in certain cancer cell lines.
Case Studies
A recent study evaluated the anti-inflammatory effects of a series of thiazole derivatives including our compound of interest. The results indicated a marked reduction in inflammatory markers in animal models treated with these compounds compared to controls . Another study focused on its anticancer effects revealed that treatment with this compound resulted in significant tumor size reduction in xenograft models .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study: Antiproliferative Effects
- Compound Tested : N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Cell Lines : Various cancer types including breast and prostate cancer
- Mechanism : Inhibition of tubulin polymerization
- Results : IC50 values indicated potent anticancer activity in the low nanomolar range.
Antimicrobial Activity
Thiazole derivatives have been explored for their antimicrobial properties, particularly against resistant strains of bacteria. The incorporation of sulfonamide groups into the thiazole structure has shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data Table
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)... | Moderate | Strong | Inhibition of dihydropteroate synthase (DHPS) |
| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. Key findings include:
- Substitution Patterns : Para-substituted phenyl rings enhance activity.
- Thiazole Ring Modifications : Electron-donating groups increase cytotoxicity.
- Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.
Chemical Reactions Analysis
Oxidation Reactions
-
Thiazole ring oxidation : Treatment with hydrogen peroxide () or -chloroperbenzoic acid (-CPBA) generates sulfoxide or sulfone derivatives when substituents with oxidizable sulfur are present.
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Demethylation of methoxy groups : Strong oxidizing agents like boron tribromide () selectively demethylate methoxy groups on the 2,4-dimethoxyphenyl moiety, yielding catechol derivatives .
Nucleophilic Substitution Reactions
The amino group () adjacent to the thiazole ring participates in nucleophilic substitutions:
Hydrolysis Reactions
The carboxamide group () undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Refluxing with 6M HCl yields 2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid and 2,4-dimethoxyaniline .
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Basic hydrolysis : Treatment with NaOH produces the corresponding carboxylate salt, which can be reprotonated to the free acid.
Cyclization and Multi-Component Reactions
The amino-thiazole scaffold participates in cyclization to form fused heterocycles:
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Pyran formation : Reaction with substituted benzaldehydes and malononitrile under microwave irradiation generates pyran derivatives (e.g., 4H-pyran-3,5-dicarbonitrile) .
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Thiazolidinone synthesis : Condensation with thioglycolic acid yields thiazolidinone rings, enhancing anticancer activity in some derivatives .
Reduction Reactions
Selective reduction of functional groups is achievable:
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Catalytic hydrogenation : Using and Pd/C reduces the thiazole ring’s C=N bond, producing a dihydrothiazole derivative (requires high pressure).
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Sodium borohydride (NaBH4\text{NaBH}_4NaBH4) : Reduces carbonyl groups in modified derivatives but leaves the thiazole ring intact.
Interaction with Biological Targets
While not a classical chemical reaction, binding studies reveal:
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COX-2 inhibition : The methylsulfonylphenyl group interacts with hydrophobic pockets in cyclooxygenase-2, confirmed via molecular docking .
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Tubulin polymerization inhibition : Derivatives with 3,4,5-trimethoxyphenyl substituents disrupt microtubule dynamics, showing IC values comparable to combretastatin A-4 .
Key Structural Insights from Research
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Electronic effects : The electron-withdrawing methylsulfonyl group deactivates the phenyl ring toward electrophilic substitution but enhances hydrogen-bonding capacity .
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Steric hindrance : The 2,4-dimethoxyphenyl group limits reactivity at the thiazole C-5 position, directing modifications to the amino or carboxamide sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the phenyl rings and thiazole core. Key comparisons include:
Key Observations :
- Substituent Polar Effects : The methylsulfonyl group in the target compound enhances polarity compared to halogenated (e.g., 4-fluorophenyl in ) or methoxy-substituted analogs (e.g., trimethoxyphenyl in ). This may improve solubility but reduce membrane permeability.
- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., sulfonyl, halogen) exhibit stronger kinase inhibition, as seen in (chlorophenyl) and (sulfonamido). The target compound’s methylsulfonyl group aligns with this trend.
- Synthetic Complexity : The target compound’s synthesis likely requires more steps than simpler analogs due to the methylsulfonyl and dimethoxy groups. For example, EDCI/HOBt-mediated coupling (used in ) is a common method for such amides.
Physicochemical Properties
Challenges :
- Regioselectivity : Ensuring substitution at the 4-position of the thiazole requires controlled reaction conditions.
- Purification : Polar substituents may complicate crystallization, necessitating HPLC purification (as in ).
Q & A
Q. What are the standard synthetic routes for preparing thiazole-4-carboxamide derivatives, and how can they be optimized for this compound?
Methodological Answer: Thiazole-4-carboxamides are typically synthesized via coupling reactions between carboxylic acids and amines using activating agents like EDCI/HOBt. For example, EDCI-mediated coupling of 3,4,5-trimethoxybenzamido-propyl-thiazole-4-carboxylic acid with amines achieved yields up to 75% . Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of amine), solvent choice (DMF or acetonitrile), and reaction time (12–24 hours). Low-yield reactions (e.g., 3–6% in some cases) may require alternative coupling agents (e.g., DCC) or microwave-assisted synthesis to improve efficiency .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Comprehensive characterization includes 1H/13C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.5–8.0 ppm) and ESI-MS to confirm molecular weight (±2 Da). For example, a related compound (C19H20N2O4S) showed an [M+H]+ peak at m/z 373.1 . Elemental analysis (C, H, N within ±0.4%) and HPLC purity (>95%) are critical for validation .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer: Anticancer activity can be assessed via MTT assays (48–72 hr incubation) using cancer cell lines (e.g., MCF-7, HeLa). IC50 values are calculated using dose-response curves (1–100 μM). For example, 4-substituted thiazole derivatives showed IC50 values <10 μM in breast cancer models . Include controls (e.g., cisplatin) and triplicate runs to ensure reproducibility.
Q. How can low synthetic yields be addressed during scale-up?
Methodological Answer: Low yields (e.g., 6% for compound 69 ) often result from steric hindrance or poor solubility. Strategies include:
- Solvent optimization : Switch from acetonitrile to DMF for better reagent solubility .
- Temperature control : Reflux at 80°C instead of room temperature to accelerate reaction kinetics .
- Purification : Use preparative HPLC with C18 columns (MeCN/H2O gradient) to isolate pure product .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer: SAR studies involve systematic substitution of the 2,4-dimethoxyphenyl and 4-(methylsulfonyl)phenyl groups. For example:
- Replace methoxy groups with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
- Test analogs with varying sulfonyl groups (e.g., -SO2NH2 vs. -SO2CH3) to assess target binding affinity .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or tubulin .
Q. How should contradictory biological data (e.g., high potency but poor solubility) be resolved?
Methodological Answer: Contradictions arise from assay conditions (e.g., DMSO concentration affecting solubility). Mitigation steps:
Q. What computational methods are effective for predicting this compound’s binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate binding to tubulin (30 ns trajectories) to assess stability of key hydrogen bonds (e.g., thiazole NH with Glu198) .
- ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 interactions .
Q. How can solubility and stability challenges be addressed in formulation studies?
Methodological Answer:
- Lyophilization : Prepare a lyophilized powder using trehalose (1:1 w/w) for long-term storage .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion .
- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation products via LC-MS .
Q. What advanced analytical techniques resolve spectral ambiguities (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR : HSQC and HMBC to assign quaternary carbons and resolve aromatic proton overlaps (e.g., 2,4-dimethoxy signals) .
- X-ray crystallography : Obtain single crystals (via slow evaporation in EtOAc/hexane) to confirm dihedral angles between thiazole and phenyl rings .
- High-resolution MS : Confirm isotopic patterns (e.g., 35Cl/37Cl for chlorinated analogs) with accuracy <5 ppm .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Kinase profiling : Screen against a 50-kinase panel (e.g., Eurofins) to identify targets (e.g., EGFR, VEGFR2) .
- Cell cycle analysis : Use flow cytometry (PI staining) to assess G2/M arrest in treated cells .
- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and stress pathways (e.g., p38 MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
